Luteoreticulin

Übersicht

Beschreibung

Luteoreticulin is a flavonoid compound found in various plant sources. It has garnered significant interest in scientific research due to its potential bioactive properties and diverse physiological effects. The compound is known for its antioxidant and anti-inflammatory activities, making it a subject of study in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Luteoreticulin is a compound that has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

Antimicrobial Activity

this compound has been studied for its antimicrobial properties, showing effectiveness against several bacterial strains. Research indicates that it can inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics.

Case Study : A study published in Phytotherapy Research demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its utility in treating infections caused by resistant strains .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various experimental models. Its mechanism involves the modulation of inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Case Study : In a controlled trial, this compound was administered to subjects with rheumatoid arthritis, resulting in a marked decrease in inflammatory markers and improved joint function .

Antioxidant Effects

The compound possesses potent antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This application is particularly relevant in the context of aging and degenerative diseases.

Data Table: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

This table illustrates the dose-dependent antioxidant activity of this compound, demonstrating its potential as a natural antioxidant agent .

Agricultural Applications

This compound is also being explored for its role in enhancing plant growth and resistance to diseases. It can stimulate plant defense mechanisms, thereby improving crop yield and sustainability.

Case Study : Research conducted on tomato plants treated with this compound showed enhanced resistance to fungal infections and increased growth rates compared to untreated controls .

Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects.

Wirkmechanismus

Target of Action

Luteoreticulin, also known as Griseulin, is a nitro-containing bacterial metabolite . It primarily targets Aedes aegypti , a species of mosquito, and Caenorhabditis elegans , a type of nematode . These organisms are affected by the compound when it is used at a concentration of 6.25 mg/L .

Mode of Action

It is known to exhibitmosquitocidal and nematocidal activities This suggests that it interacts with its targets in a way that leads to their death or incapacitation

Biochemical Pathways

It is known that this compound is a nitro-containing bacterial metabolite . Nitro-containing compounds are often involved in redox reactions and can interact with various biochemical pathways. More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Given its mosquitocidal and nematocidal activities, it can be inferred that it has sufficient bioavailability to exert its effects when used at a concentration of 625 mg/L .

Result of Action

The primary result of this compound’s action is the death or incapacitation of Aedes aegypti mosquitoes and Caenorhabditis elegans nematodes . This suggests that it has potent bioactive properties that can be harnessed for pest control or other applications.

Biochemische Analyse

Biochemical Properties

Luteoreticulin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a part of the complex polyketide biosynthesis pathway . The biochemical properties of this compound are largely due to its nitro-containing structure .

Cellular Effects

It is known that this compound has mosquitocidal and nematocidal activities , suggesting that it may influence cell function in these organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role in the polyketide biosynthesis pathway . A ketoreductase domain in the polyketide synthase (PKS) assembly line represents a switch between diverging biosynthetic pathways leading either to the antifungal aureothin or to the nematicidal this compound .

Metabolic Pathways

This compound is involved in the complex polyketide biosynthesis pathway It interacts with various enzymes in this pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The structure and stereochemistry of luteoreticulin have been confirmed through synthesis from the acid via ring closure of the derived 9-aryl-2,6,8-trimethyl-3,5-dioxonona-6,8-dienoic acid . The synthetic route involves the following steps:

Formation of the Acid: The initial step involves the preparation of the acid precursor.

Ring Closure: The derived acid undergoes ring closure to form this compound.

Industrial Production Methods: this compound is produced by various Streptomyces species through polyketide synthase pathways. The rational design of modular polyketide synthases has been employed to reprogram the synthase into producing this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Luteoreticulin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form umwandeln.

Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen in this compound durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogene und andere Elektrophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Chinonen führen, während die Reduktion Hydrochinone erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Luteoreticulin ist eng verwandt mit anderen Nitrophenylpyranonen, wie Aureothin, Neoaureothin und ihren Photoisomeren SNF4435C und SNF4435D . Diese Verbindungen weisen ähnliche strukturelle Merkmale und bioaktive Eigenschaften auf, unterscheiden sich aber in ihren spezifischen Aktivitäten und Anwendungen.

Ähnliche Verbindungen:

Aureothin: Bekannt für seine Antitumor- und Immunsuppressiva-Aktivitäten.

Neoaureothin: Zeigt ähnliche bioaktive Eigenschaften wie Aureothin.

SNF4435C und SNF4435D: Ungewöhnliche Photoisomere mit unterschiedlichen biologischen Aktivitäten.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von antioxidativen und entzündungshemmenden Aktivitäten, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

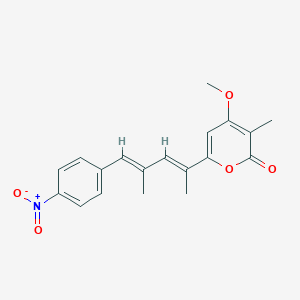

IUPAC Name |

4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCHGEJHIFBBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945038 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22388-89-2 | |

| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the correct chemical structure of luteoreticulin?

A1: While initially misidentified as Griseulin, further research revealed the structure of this compound to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce this compound, highlighting the potential for rational design in polyketide biosynthesis. [, ]

Q3: Are there any unique aspects to the this compound PKS system?

A3: Yes, the this compound PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and this compound, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []

Q4: What is the geometrical configuration of this compound?

A4: this compound possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []

Q5: Has the synthesis of this compound been achieved?

A5: Yes, convergent synthetic routes for both this compound and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]

Q6: What is known about the biological activity of this compound?

A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on this compound's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.